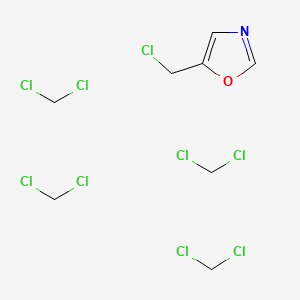
5-(chloromethyl)-1,3-oxazole;dichloromethane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(chloromethyl)-1,3-oxazole;dichloromethane is a compound that belongs to the class of heterocyclic organic compounds It features an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 5-(chloromethyl)-1,3-oxazole typically involves the chlorination of oxazole derivatives. One common method includes the reaction of oxazole with chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloroformate under controlled conditions . The reaction is usually carried out in the presence of a base like triethylamine to neutralize the generated hydrochloric acid.
Industrial Production Methods
Industrial production of 5-(chloromethyl)-1,3-oxazole often employs continuous flow processing techniques. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product . The use of microreactors with high heat and mass transfer rates ensures efficient production on a larger scale.
Analyse Chemischer Reaktionen
Types of Reactions
5-(chloromethyl)-1,3-oxazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form oxazole derivatives with different functional groups.
Reduction Reactions: Reduction of the oxazole ring can lead to the formation of dihydrooxazole derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in the presence of a suitable solvent.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of 5-(substituted methyl)-1,3-oxazole derivatives.
Oxidation: Formation of oxazole-2-carboxylic acid or oxazole-2-aldehyde.
Reduction: Formation of 5-(chloromethyl)-2,3-dihydro-1,3-oxazole.
Wissenschaftliche Forschungsanwendungen
5-(chloromethyl)-1,3-oxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmaceuticals targeting specific enzymes or receptors.
Wirkmechanismus
The mechanism of action of 5-(chloromethyl)-1,3-oxazole involves its interaction with biological molecules through its reactive chloromethyl group. This group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to potential biological effects such as enzyme inhibition or DNA modification . The oxazole ring itself can interact with various molecular targets, influencing biological pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(chloromethyl)isoxazole: Similar in structure but contains an isoxazole ring instead of an oxazole ring.
5-(chloromethyl)furfural: Contains a furan ring and is used in similar applications but has different reactivity and properties.
Uniqueness
5-(chloromethyl)-1,3-oxazole is unique due to its specific ring structure and the presence of both oxygen and nitrogen atoms, which confer distinct chemical and biological properties. Its reactivity and versatility make it a valuable compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C8H12Cl9NO |
|---|---|
Molekulargewicht |
457.3 g/mol |
IUPAC-Name |
5-(chloromethyl)-1,3-oxazole;dichloromethane |
InChI |
InChI=1S/C4H4ClNO.4CH2Cl2/c5-1-4-2-6-3-7-4;4*2-1-3/h2-3H,1H2;4*1H2 |
InChI-Schlüssel |
KWVBHSFOAIXEMZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(OC=N1)CCl.C(Cl)Cl.C(Cl)Cl.C(Cl)Cl.C(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


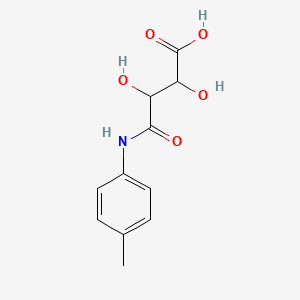
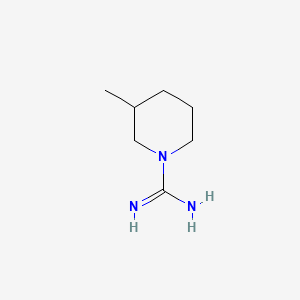
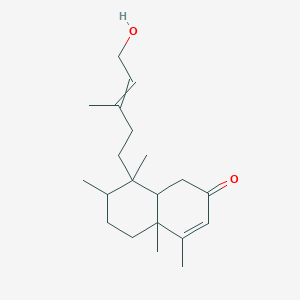
![Hydrogen bis[1-[(5-chloro-2-hydroxyphenyl)azo]-2-naphtholato(2-)]chromate(1-)](/img/structure/B13384115.png)
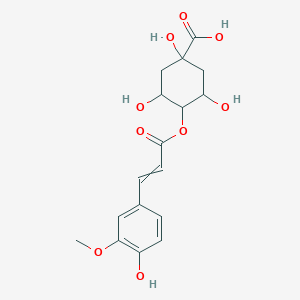
![5-[2-(benzenesulfonyl)ethyl]-3-[(1-methylpyrrolidin-2-yl)methyl]-1H-indole;hydrobromide](/img/structure/B13384127.png)
![2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[oxidanyl(phenylmethoxy)phosphoryl]oxy-butanoic acid](/img/structure/B13384133.png)
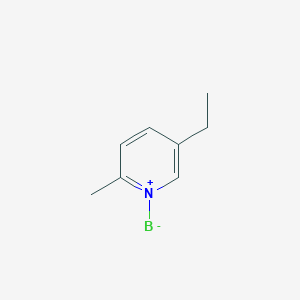
![1,1,1-trifluoro-2-(4-pyrazol-1-ylphenyl)-3-[5-[[1-(trifluoromethyl)cyclopropyl]methyl]-1H-imidazol-2-yl]propan-2-ol](/img/structure/B13384148.png)
![2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-(3-fluorophenyl)propanoic acid](/img/structure/B13384157.png)
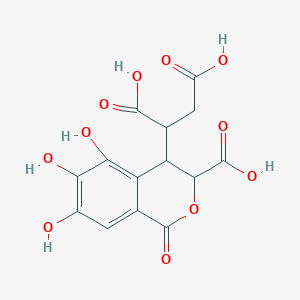
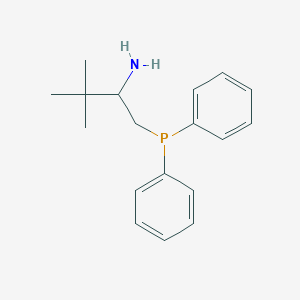
![Trisodium;(13-methyl-3,16-disulfonatooxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl) sulfate](/img/structure/B13384170.png)
![4-[2-(4-Ethynylphenyl)ethynyl]pyridine](/img/structure/B13384176.png)
